molecular formula C21H24N4O3 B4513210 N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

Cat. No.: B4513210
M. Wt: 380.4 g/mol
InChI Key: DPSCOCSAZKTXJO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a synthetic chemical compound featuring a piperazine core linked to pyridine and acetanilide substructures, a framework common in medicinal chemistry research. Compounds with similar piperazine and amide functionalities are investigated for their potential to interact with a variety of biological targets and are frequently explored in early-stage drug discovery . The presence of the 2-pyridylpiperazino moiety, in particular, is a notable feature in molecules studied for neurological applications, while the amide linkage is a ubiquitous and important pharmacophore in many bioactive molecules . This combination of structural elements makes it a valuable intermediate for constructing more complex molecules or for probing biological pathways in vitro. Researchers may utilize this compound as a building block in organic synthesis, a candidate for high-throughput screening libraries, or a starting point for the development of novel enzyme inhibitors. It is supplied for research purposes exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and literature reviews prior to handling.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-16(26)17-5-4-6-18(15-17)23-20(27)8-9-21(28)25-13-11-24(12-14-25)19-7-2-3-10-22-19/h2-7,10,15H,8-9,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSCOCSAZKTXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 3-acetylphenyl intermediate.

    Synthesis of the Pyridyl-Substituted Piperazine: This step involves the preparation of the piperazine ring substituted with a pyridyl group.

    Coupling of Intermediates: The final step involves coupling the acetylphenyl intermediate with the pyridyl-substituted piperazine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The pharmacological profile of N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is influenced by its unique substituents. Below is a comparative table highlighting key differences with similar compounds:

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound :
This compound
Butanamide 3-Acetylphenyl, pyridylpiperazino Potential receptor selectivity due to acetylphenyl and pyridyl groups
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide Piperazine-carboxamide 4-Fluorophenyl Enhanced antitumor activity; fluorophenyl improves metabolic stability
N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thienopyrimidine 4-Nitrophenyl, ethoxyphenyl Nitrophenyl enhances enzyme inhibition; thioacetamide improves bioavailability
N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide Pentanamide 3,4-Dimethoxyphenethyl Methoxy groups increase polarity, affecting CNS penetration
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1-yl}-N-(2-methylphenyl)acetamide Pyridazinone Acetylamino, ethylphenyl Ethyl substituent enhances hydrophobic interactions; pyridazinone core linked to anti-inflammatory activity

Pharmacological Implications of Structural Differences

  • Acetylphenyl vs. Fluorophenyl/Methoxyphenyl : The 3-acetylphenyl group in the target compound may offer balanced lipophilicity compared to the more polar 4-fluorophenyl or 3,4-dimethoxyphenethyl groups. This balance could enhance blood-brain barrier penetration while maintaining receptor affinity .
  • This contrasts with thienopyrimidine or pyridazinone cores, which are often linked to enzyme inhibition (e.g., kinases) .
  • Butanamide Backbone : Compared to pentanamide or thioacetamide derivatives, the shorter butanamide chain may reduce steric hindrance, improving binding to compact active sites .

Research Findings and Mechanistic Insights

Receptor Binding and Selectivity

Molecular docking studies of similar compounds reveal that the acetylphenyl group engages in hydrophobic interactions with receptor pockets, while the pyridylpiperazino segment forms hydrogen bonds with residues like Asp116 in serotonin receptors. This dual interaction mechanism is less pronounced in analogs with bulkier substituents (e.g., dimethoxyphenethyl), which may sterically hinder binding .

Metabolic Stability and Bioavailability

The acetyl group in the target compound may confer resistance to first-pass metabolism compared to nitro or methoxy groups, which are prone to enzymatic reduction or demethylation. For example, the 4-nitrophenyl group in thienopyrimidine analogs is metabolized rapidly, limiting their therapeutic window .

Therapeutic Potential

  • Oncology : Fluorophenyl-containing analogs exhibit antitumor activity via kinase inhibition, but the target compound’s acetylphenyl group may shift activity toward epigenetic targets like HDACs .

Biological Activity

N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide, with a CAS number of 1219569-61-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C21_{21}H24_{24}N4_{4}O3_{3}, with a molecular weight of 380.4 g/mol. The structure includes an acetylphenyl group and a piperazine moiety, which are significant for its biological interactions.

PropertyValue
CAS Number1219569-61-5
Molecular FormulaC21_{21}H24_{24}N4_{4}O3_{3}
Molecular Weight380.4 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing the piperazine ring showed enhanced activity against various bacterial strains, suggesting that the piperazine moiety plays a crucial role in the antimicrobial efficacy .

Antiproliferative Effects

Another area of interest is the antiproliferative activity of this compound. Investigations into structurally related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid exhibited notable cytotoxic effects on cancer cell lines, indicating that modifications to the core structure can enhance biological activity .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymes : Compounds in this class may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways that regulate cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives derived from similar structures. The results indicated that compounds with the piperazine substituent showed enhanced activity against Gram-positive and Gram-negative bacteria, demonstrating the potential utility of this compound in developing new antimicrobial agents .
  • Anticancer Properties : Another research effort focused on the antiproliferative effects of related compounds on human cancer cell lines. The findings revealed that specific modifications to the chemical structure significantly increased cytotoxicity against breast and lung cancer cells, suggesting therapeutic potential for this compound .

Q & A

Q. Methodological Approach :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., IC50 curves in triplicate).
  • Computational modeling : Use molecular docking (AutoDock Vina) to compare binding poses of analogs .
  • Metabolic profiling : LC-MS/MS to identify metabolites that may interfere with activity .

Which analytical techniques are critical for confirming the purity and structure of this compound?

Q. Basic Research Focus

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify acetylphenyl (δ 2.5–2.7 ppm) and piperazine (δ 3.1–3.5 ppm) protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ at m/z 409.18 .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. Advanced Research Focus

  • Fragment-based design : Synthesize analogs with modified substituents (e.g., 4-fluorophenyl vs. 3-acetylphenyl) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridyl N) using Schrödinger’s Phase .
  • In vitro selectivity panels : Screen against related receptors (e.g., 5-HT1A_{1A}, D2_2) to assess off-target effects .

Case Study :
Replacing the acetyl group with a nitro moiety reduced CYP3A4 inhibition by 40%, suggesting steric hindrance impacts metabolic stability .

How can researchers optimize reaction yields in large-scale synthesis while maintaining purity?

Q. Basic Research Focus

  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps .
  • Solvent optimization : Use THF/water biphasic systems to enhance mixing and reduce side reactions .
  • Process monitoring : In-line FTIR to track intermediate formation .

Q. Advanced Research Focus

  • Microsomal incubation : Human liver microsomes (HLMs) with NADPH cofactor, followed by LC-MS quantification .
  • CYP inhibition assays : Fluorogenic substrates to identify isoform-specific interactions (e.g., CYP2D6 vs. CYP3A4) .
  • Plasma stability : Incubate compound in rat plasma (37°C, 24h) and monitor degradation via HPLC .

How can solubility and formulation challenges be addressed for in vivo studies?

Q. Basic Research Focus

  • Co-solvent systems : Use PEG-400/water (1:1) to enhance aqueous solubility .
  • Amorphous solid dispersion : Spray-drying with HPMCAS to improve bioavailability .
  • LogP determination : Shake-flask method (octanol/water) to guide formulation (ideal LogP: 2–3) .

What computational tools are effective for predicting target engagement and off-target risks?

Q. Advanced Research Focus

  • Molecular dynamics (MD) : GROMACS simulations to assess binding stability over 100 ns .
  • Off-target profiling : SwissTargetPrediction to rank potential interactors (e.g., kinases, GPCRs) .
  • ADMET prediction : ADMETlab 2.0 for toxicity and permeability profiling .

How should researchers validate compound stability under varying storage conditions?

Q. Basic Research Focus

  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
  • Stability-indicating assays : HPLC-MS to detect degradation products (e.g., hydrolyzed amide bonds) .

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute pyridyl with pyrimidyl to alter hydrogen-bonding patterns .
  • Conformational constraint : Introduce cyclopropyl groups to restrict piperazine flexibility .
  • Alchemical free-energy calculations : Predict binding affinity changes using FEP+ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
Reactant of Route 2
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N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.